molecular formula C24H25FN2O4S B2626637 2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide CAS No. 451482-98-7

2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

Cat. No. B2626637
CAS RN: 451482-98-7
M. Wt: 456.53
InChI Key: KAFFEYSSGFQAAK-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including structural analogs of the specified compound, have demonstrated nanomolar inhibitory activity against carbonic anhydrase isoenzymes (hCA I, II, IV, and XII). These compounds exhibit selective inhibition profiles, which are significant for understanding enzyme function and potential therapeutic applications, particularly in the context of conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Synthesis Techniques

The use of Diethylaminosulfur Trifluoride (DAST) in synthesis provides an efficient route to fluorinated benzamide analogs. These methods highlight the role of selective fluorination in creating compounds with potential for varied biological activities, offering insights into the chemical synthesis processes that enable the production of such fluorinated compounds (Mukherjee, 1990).

Fluorine-18 Labeling for PET Imaging

Fluorine-18-labeled benzamide analogues, including structural relatives of the specified compound, have been explored for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). This application is critical for non-invasive cancer diagnosis and monitoring, showcasing the potential of fluorinated benzamides in medical imaging (Tu et al., 2007).

Neuroleptic Properties

Research on conformationally restricted benzamide analogues, similar in structure to the compound of interest, has revealed potential antipsychotic properties. These studies have identified compounds with enhanced potency and selectivity, contributing to the development of new therapeutic agents with reduced side effects (van Wijngaarden et al., 1987).

properties

IUPAC Name

2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-16(2)17-8-10-19(11-9-17)27-24(28)21-14-20(12-13-22(21)25)32(29,30)26-15-18-6-4-5-7-23(18)31-3/h4-14,16,26H,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFFEYSSGFQAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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